![molecular formula C6H3Cl2N3 B3025364 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1310680-17-1](/img/structure/B3025364.png)
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
概要
説明
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C6H3Cl2N3. It is a heterocyclic compound that contains both pyrrole and pyrimidine rings, which are fused together.
作用機序
Target of Action
The primary targets of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine are Bcl2 anti-apoptotic protein and CDK6 . Bcl2 is a protein that prevents apoptosis, or programmed cell death. CDK6 is a protein kinase involved in the regulation of the cell cycle.
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their function . For instance, it binds to Bcl2, reducing its anti-apoptotic activity. Similarly, it inhibits CDK6, disrupting the normal cell cycle.
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates the expression of P53, BAX, DR4, and DR5 , while down-regulating Bcl2, Il-8, and CDK4 . This leads to increased apoptosis and disruption of the cell cycle. It also increases the activity of Caspase 8 and BAX , while decreasing the activity of Bcl2 .
Pharmacokinetics
Its molecular weight is188.01 Da , which is within the optimal range for drug-like properties
Result of Action
The compound has been found to have potent anticancer activity. It induces cell cycle arrest at the G1/S phase and apoptotic death of cancer cells . It also increases the percentage of fragmented DNA in treated cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Heat, flames, and sparks should be avoided
生化学分析
Biochemical Properties
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine interacts with various enzymes and proteins in biochemical reactions. It is used to prepare a pyrrolo[3,2-d]pyrimidinone analogue, which acts as a potent DPP-IV inhibitor . DPP-IV (Dipeptidyl peptidase-IV) is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a DPP-IV inhibitor . By inhibiting DPP-IV, it can prolong the action of incretin hormones, leading to a decrease in blood glucose levels . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DPP-IV enzyme . As a DPP-IV inhibitor, it binds to the enzyme and prevents it from inactivating incretin hormones . This leads to prolonged incretin activity, resulting in decreased blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under inert gas at 2-8°C .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose metabolism . It interacts with the DPP-IV enzyme, which plays a crucial role in the inactivation of incretin hormones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrrole under specific conditions. One common method includes the use of a microwave-assisted technique, which enhances the reaction rate and yield. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature, usually around 150°C, for a certain period .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can have different functional groups attached to the pyrrole or pyrimidine rings .
科学的研究の応用
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine atoms and the fusion of the pyrrole and pyrimidine rings.
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has only one chlorine atom and exhibits different reactivity and applications.
Uniqueness
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
特性
IUPAC Name |
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLFDKTYGKJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418749 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63200-54-4 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


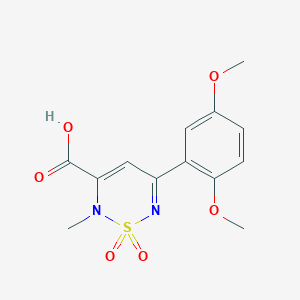
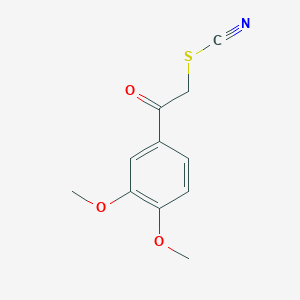
![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)

![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)
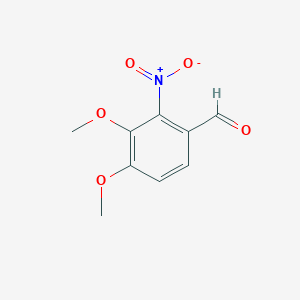
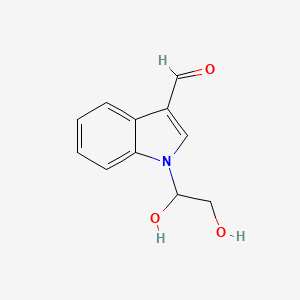
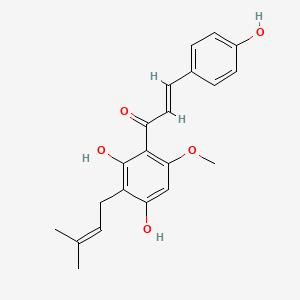
![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)
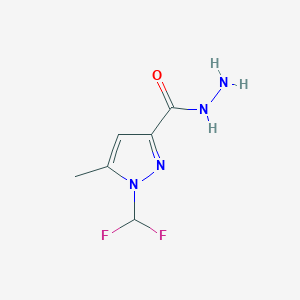
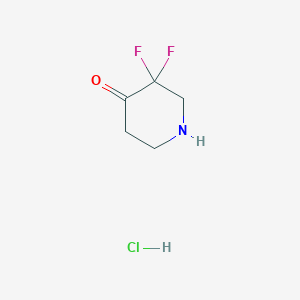

![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)
